1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid is a heterocyclic compound characterized by a pyrrolo[2,3-b]pyridine core structure with a carboxylic acid group at the 5-position. This compound has garnered attention in medicinal chemistry due to its potential biological activities and utility as a building block in the synthesis of various pharmaceuticals. Its molecular formula is C8H6N2O2, with a molecular weight of 162.15 g/mol, and it is classified under heterocyclic compounds, specifically within the category of pyridine derivatives .
The synthesis of 1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid can be achieved through several methods, often involving cyclization reactions of appropriate precursors. One common approach involves the reaction of pyridine derivatives with halogenating agents followed by cyclization and oxidation steps. For example, starting from 2,3-dibromopyridine, the compound can be synthesized via halogenation followed by cyclization and oxidation processes.
The synthetic routes typically require specific reaction conditions to optimize yields and minimize by-products. Industrial production may utilize continuous flow reactors for efficiency, alongside purification techniques such as column chromatography to isolate the desired product in high purity. The reaction conditions are carefully monitored to ensure reproducibility and scalability .
The molecular structure of 1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid features a fused ring system that includes both pyrrole and pyridine components. The carboxylic acid group at the 5-position plays a crucial role in its reactivity and biological activity.
1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid can undergo various chemical reactions:
Common reagents for substitution include amines or thiols under basic conditions. Oxidizing agents like hydrogen peroxide or potassium permanganate are used for oxidation reactions, while reducing agents such as sodium borohydride facilitate reduction processes.
The mechanism of action for 1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid involves its interaction with specific molecular targets. Notably, derivatives of this compound have demonstrated inhibitory activity against fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. For instance, certain derivatives have shown IC50 values in the nanomolar range against FGFRs, indicating their potential as therapeutic agents in cancer treatment .
The compound's stability and reactivity are influenced by the functional groups present, particularly the carboxylic acid moiety.
1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid is utilized in various scientific applications:
The synthesis of 1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid derivatives relies heavily on organosilane protecting groups to shield the pyrrole nitrogen during functionalization. The tris(1-methylethyl)silyl (TIPS) group is particularly effective due to its steric bulk and orthogonal stability under diverse reaction conditions. As evidenced by commercial listings, TIPS-protected intermediates like 1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 4-fluoro-1-[tris(1-methylethyl)silyl]-, methyl ester (CAS 685513-92-2) are manufactured at metric-ton scales, highlighting their industrial relevance [1]. The TIPS group enables high-purity (>95%) synthesis by preventing undesirable N-alkylation or oxidation during carboxylate esterification or halogenation steps. This protection is crucial for maintaining regiochemical integrity, as unprotected pyrrolopyridines are prone to decomposition under acidic or basic conditions [1] [8].
Table 1: Key TIPS-Protected Intermediates and Their Applications
CAS Number | Compound Name | Molecular Formula | Primary Application |
---|---|---|---|
685513-92-2 | 4-Fluoro-1-[tris(1-methylethyl)silyl]-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid methyl ester | C₁₈H₂₇FN₂O₂Si | Pharmaceutical intermediates |
918523-63-4 | 2-(1-(Triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)propan-2-ol | C₁₉H₃₂N₂OSi | Aldehyde precursor |
920966-07-0 | 4-[[(1R,3R)-3-[[[tris(1-methylethyl)silyl]oxy]methyl]cyclohexyl]amino]-1-[(TIPS)]-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid | Not provided | Targeted drug discovery |
The TIPS group serves as a regioselective "director" by blocking C1 position reactivity and enabling controlled electrophilic substitution at C4, C5, and C6 positions. This steric guidance is exemplified in the synthesis of 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid ethyl ester (CAS 885500-55-0), where chlorination occurs exclusively at C4 under mild conditions due to TIPS-induced electronic deactivation at C2/C3 [6]. The group’s electron-donating properties moderate the heterocycle’s electrophilicity, facilitating metal-halogen exchange at C4 for subsequent cross-coupling. Additionally, TIPS stabilization allows purification of sensitive intermediates via silica gel chromatography—impossible with smaller silyl groups like TMS—as confirmed by NMR data purity assessments (e.g., CAS 685513-97-7) [7].
Palladium-catalyzed cross-coupling transforms halogenated TIPS-pyrrolopyridines into complex pharmacophores. The C5-carboxylate in intermediates like ethyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate (CAS 885500-55-0) directs ortho-metalation, enabling Suzuki-Miyaura couplings with aryl boronic acids or Stille reactions with stannanes. These methods achieve yields exceeding 50% while preserving the TIPS group and ester functionality, as demonstrated in kinase inhibitor syntheses [6]. For C-alkylation, Kumada couplings with Grignard reagents are preferred due to their compatibility with TIPS protection. The carboxylate auxiliary can be temporarily converted to directing groups like Weinreb amides to enhance meta-selectivity during coupling [6] [10].
Cyclocondensation strategies leverage in situ electrocyclization to construct the pyrrolopyridine core. One optimized route involves heating substituted pyridines with α-halo carbonyls under basic conditions, inducing ring closure to form 1H-pyrrolo[2,3-b]pyridines. This method efficiently installs C5-carboxylates when using bromoacetate esters, yielding methyl 1H-pyrrolo[2,3-b]pyridine-5-carboxylate (SMILES: COC(=O)c1cnc2[nH]ccc2c1; InChIKey: HUOFVBYYMPMLBQ-UHFFFAOYSA-N) [4] [9]. Post-cyclization, TIPS protection proceeds quantitatively using TIPS-Cl/imidazole in DMF at 25°C. Electrocyclization advantages include atom economy and avoidance of transition metals, though regioselectivity requires careful control of substituent electronics [9] [10].
The C5-carboxylic acid in TIPS-protected compounds serves as a linchpin for diverse functional group interconversions:
Table 2: Carboxylic Acid Derivatives and Their Synthetic Utility
Derivative Type | Representative Compound | Key Synthetic Route | Applications |
---|---|---|---|
Methyl ester | Methyl 1-(TIPS)-1H-pyrrolo[2,3-b]pyridine-5-carboxylate | SOCl₂/MeOH, 60°C, 12h [9] | HPLC analysis; Suzuki coupling substrates |
Ethyl ester | Ethyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate | Ethyl bromoacetate cyclization [6] | Halogen exchange precursors |
tert-Alcohol | 2-(1-(TIPS)-1H-pyrrolo[2,3-b]pyridin-5-yl)propan-2-ol | Grignard addition to nitrile [8] | Aldehyde surrogate; Chiral synthesis |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1